1-(2,4-Dichlorophenyl)propan-2-amine

説明

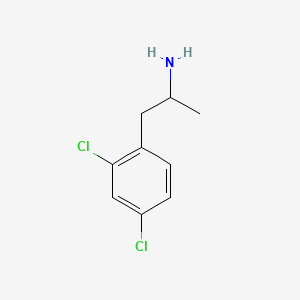

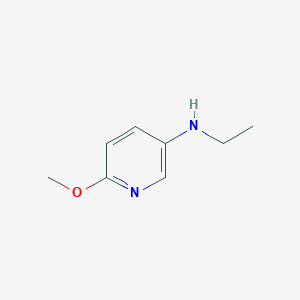

1-(2,4-Dichlorophenyl)propan-2-amine, also known as 2,4-Dichloroamphetamine or 2,4-DCA, is a synthetic compound . It has a molecular formula of C9H11Cl2N and a molecular weight of 204.096 .

Synthesis Analysis

The synthesis of 1-(2,4-Dichlorophenyl)propan-2-amine can be achieved through transaminase-mediated synthesis. This method uses immobilized whole-cell biocatalysts with ®-transaminase activity. After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee . Chemical methods for synthesis include diastereoselective organocerium additions to (S)-1-amino-2-ethoxymethyl-pyrrolidine hydrazone derivatives followed by hydrogenolysis .Molecular Structure Analysis

The molecular structure of 1-(2,4-Dichlorophenyl)propan-2-amine consists of nine carbon atoms, eleven hydrogen atoms, two chlorine atoms, and one nitrogen atom . The exact mass is 203.026855 .Chemical Reactions Analysis

Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 275.9±25.0 °C at 760 mmHg, and a flash point of 120.7±23.2 °C . Its LogP value is 3.01, indicating its lipophilicity .科学的研究の応用

Synthesis and Characterization

1-(2,4-Dichlorophenyl)propan-2-amine derivatives have been explored extensively in the realm of chemical synthesis and characterization. For instance, derivatives have been synthesized through base-catalyzed Claisen-Schmidt condensation reactions, further characterized by various spectroscopic methods like FT-IR and X-ray diffraction, revealing intricate molecular structures and intermolecular interactions (Salian et al., 2018). Additionally, the compound has been integrated into the synthesis of 1,3,4-thiadiazoles derivatives, showcasing its versatility in creating compounds with potential applications in various fields (Ling, 2007).

Antifungal Activity

Research into the antifungal properties of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines reveals significant potential. These compounds have shown efficacy in vitro and in vivo against a range of plant pathogenic fungi, suggesting their utility in agricultural applications to combat fungal infections (Arnoldi et al., 2007).

Corrosion Inhibition

The chemical has found use in corrosion inhibition studies. Tertiary amines derived from 1-(2,4-Dichlorophenyl)propan-2-amine have been synthesized and tested for their efficacy in preventing carbon steel corrosion. These compounds demonstrate significant inhibitory effects, offering potential applications in protecting metal surfaces from corrosive damage (Gao et al., 2007).

Cytotoxic Effects

The exploration of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile derivatives, incorporating the 1-(2,4-Dichlorophenyl)propan-2-amine structure, has led to discoveries with significant cytotoxic effects against tumor cell lines. These findings highlight the compound's potential as a foundation for developing new anticancer agents (Flefel et al., 2015).

特性

IUPAC Name |

1-(2,4-dichlorophenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXOKSCQUWGEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)propan-2-amine | |

CAS RN |

32560-77-3 | |

| Record name | 1-(2,4-dichlorophenyl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2595744.png)

![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595748.png)

![8-fluoro-2-(4-oxo-3,4-dihydrophthalazine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2595752.png)

![4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2595753.png)

![4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2595754.png)

![2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde](/img/structure/B2595757.png)

![5-[3-[3-(4-Methoxyphenyl)-1-phenyl-4-pyrazolyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2595758.png)

![1-[3-(3-Phenylpropyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2595759.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2595761.png)

![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2595762.png)